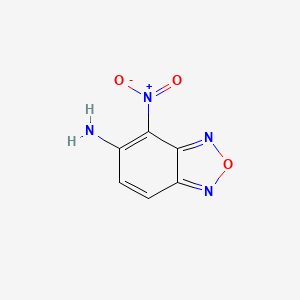

4-Nitro-2,1,3-benzoxadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the molecular formula C6H4N4O3 and a molecular weight of 180.12 g/mol . It is known for its applications in various scientific fields due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,1,3-benzoxadiazol-5-amine typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 2,1,3-benzoxadiazole with nitric acid under controlled conditions to introduce the nitro group at the 4-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale nitration reactions followed by purification processes to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.

Major Products:

Reduction: The major product is 4-amino-2,1,3-benzoxadiazol-5-amine.

Substitution: The products vary depending on the substituents introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

4-Nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research due to its fluorescent properties. Some key applications include:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in the study of biological membranes and cellular processes.

Medicine: Investigated for its potential use in drug development and diagnostic imaging.

Industry: Utilized in the development of fluorescent dyes and markers for industrial applications

Wirkmechanismus

The mechanism of action of 4-Nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe by binding to certain proteins or cellular structures, allowing researchers to visualize and study biological processes. The compound’s nitro group plays a crucial role in its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

- 2,1,3-Benzoxadiazol-5-amine, N-(3-chloro-5-fluorophenyl)-4-nitro-

- 7-Nitro-2,1,3-benzoxadiazole derivatives

Comparison: 4-Nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific nitro substitution at the 4-position, which imparts distinct fluorescent properties. Compared to other similar compounds, it offers higher selectivity and sensitivity in fluorescent applications .

Biologische Aktivität

4-Nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound characterized by its unique benzoxadiazole structure, which includes a nitro group and an amine functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C7H6N4O2

- Molecular Weight : Approximately 178.15 g/mol

- Structural Features : The compound features a benzoxadiazole core with a nitro group at position 4 and an amine at position 5. This configuration influences its electronic properties and biological activity.

The biological activity of this compound is believed to stem from its interactions with various molecular targets within cells. Notably, it has been shown to modulate intracellular signaling pathways and affect RNA splicing processes. Specifically, it interacts with serine/arginine-rich splicing factors (SRSFs), leading to altered RNA accumulation and transport.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- In vitro studies demonstrated that related benzoxadiazole derivatives can inhibit the growth of various bacterial strains.

- Mechanism : The nitro group is thought to play a crucial role in the inhibition of bacterial enzymes.

Anticancer Properties

Several studies have explored the potential anticancer effects of this compound:

- Cell Line Studies : In vitro assays using cancer cell lines such as MDA-MB468 have shown that exposure to this compound enhances tyrosine phosphorylation of the epidermal growth factor receptor (EGFR), which is critical for cancer cell proliferation .

- Signaling Pathways : The compound activates multiple signaling pathways (e.g., Ras/MEK/ERK), which are involved in cell survival and proliferation.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 : Screening of Nitro-Benzoxadiazole Compounds | Enhanced phosphorylation of EGFR in treated cancer cells | Suggests potential use in cancer therapies targeting EGFR signaling |

| Study 2 : Antimicrobial Evaluation | Significant inhibition of bacterial growth in vitro | Indicates potential as an antimicrobial agent |

| Study 3 : RNA Splicing Modulation | Altered splicing factor activity leading to changes in RNA processing | Potential applications in gene therapy and RNA biology |

Research Applications

The unique structure and biological activities of this compound make it a valuable compound in various research domains:

- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.

- Biochemistry : To study RNA processing mechanisms and cellular signaling pathways.

- Material Science : Due to its fluorescence properties, it can be utilized in imaging applications.

Eigenschaften

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYOCEWWSNTXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.